4-amino-N-(2,4-dimethylphenyl)-N'-[(phenylcarbonyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an oxadiazole ring, an amino group, and a benzoate ester, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. Common synthetic routes may include the use of reagents such as hydrazine derivatives, carboxylic acids, and amines under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE: shares similarities with other oxadiazole derivatives and benzoate esters.
Other oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzoate esters: Compounds with similar benzoate ester groups but different functional groups.
Uniqueness
The uniqueness of (E)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2,4-DIMETHYLPHENYL)AMINO]METHYLIDENE]AMINO BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2,4-dimethylphenyl)carbonimidoyl]amino] benzoate |
InChI |
InChI=1S/C18H17N5O3/c1-11-8-9-14(12(2)10-11)20-17(15-16(19)22-26-21-15)23-25-18(24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,19,22)(H,20,23) |
InChI Key |
JQNFBLGURADXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C2=NON=C2N)NOC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.